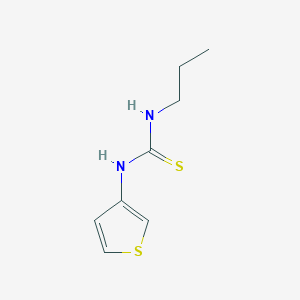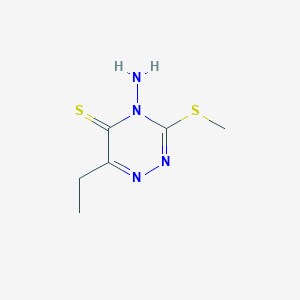![molecular formula C18H23N5O3 B14593379 1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one CAS No. 61220-28-8](/img/structure/B14593379.png)
1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is a complex organic compound that features a unique combination of indole, piperidine, and imidazolidinone moieties. The presence of these functional groups makes it an interesting subject for research in various fields, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the nitro group at the 5-position.
The next step involves the alkylation of the indole derivative with a piperidine derivative. This can be achieved using standard alkylation techniques, such as the use of alkyl halides in the presence of a base . The final step is the formation of the imidazolidinone ring, which can be accomplished through a cyclization reaction involving the piperidine derivative and a suitable carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one can undergo various chemical reactions, including:
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The indole and piperidine moieties can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents such as potassium permanganate and chromium trioxide . Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while oxidation can introduce additional functional groups such as hydroxyl or carbonyl groups .
Applications De Recherche Scientifique
1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity . The piperidine and imidazolidinone moieties contribute to the compound’s overall biological activity by enhancing its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active molecules.
1H-Indole-3-acetic acid: A plant hormone involved in growth and development.
1H-Indole-3-ethanamine: A neurotransmitter and precursor for the synthesis of other biologically active compounds.
Uniqueness
1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is unique due to its combination of indole, piperidine, and imidazolidinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
61220-28-8 |
|---|---|
Formule moléculaire |
C18H23N5O3 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
1-[1-[2-(5-nitro-1H-indol-3-yl)ethyl]piperidin-4-yl]imidazolidin-2-one |
InChI |
InChI=1S/C18H23N5O3/c24-18-19-6-10-22(18)14-4-8-21(9-5-14)7-3-13-12-20-17-2-1-15(23(25)26)11-16(13)17/h1-2,11-12,14,20H,3-10H2,(H,19,24) |
Clé InChI |
GQFDFEREPBNLFM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N2CCNC2=O)CCC3=CNC4=C3C=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


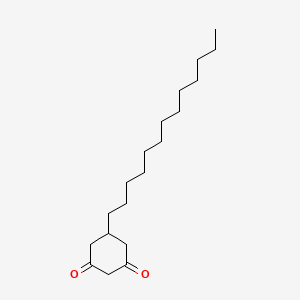
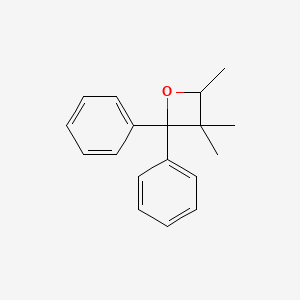
![7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14593314.png)
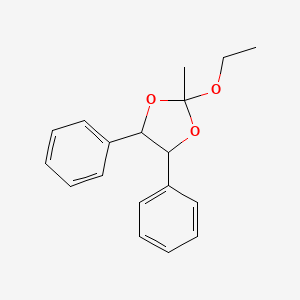
![Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]-](/img/structure/B14593323.png)
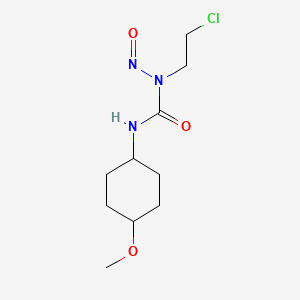
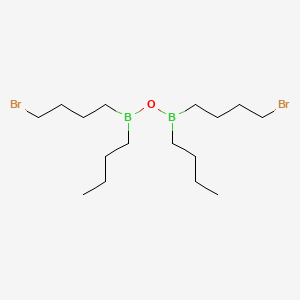
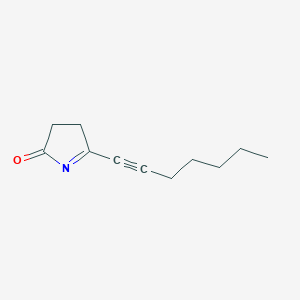

![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione](/img/structure/B14593372.png)
![Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14593374.png)
